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molecular formula C13H12ClNO3 B8362278 5-Chloro-2-[(5-methyl-furan-2-ylmethyl)-amino]-benzoic acid

5-Chloro-2-[(5-methyl-furan-2-ylmethyl)-amino]-benzoic acid

Cat. No. B8362278
M. Wt: 265.69 g/mol
InChI Key: QSQVLGNNXFOHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07439249B2

Procedure details

Reductive amination of 5-chloro-2-amino-methylanthranilate carried out as described for compound 1 using 5-methyl furaldehyde in DCE for 4 hrs. After workup, the product was isolated by FC using 10-30% acetone/hexanes to afford a light yellow solid. The ester was subsequently taken up in THF and saponified using 1N at 60° C. for 12 hrs. The solution was cooled, acidified and the product collected as an off-white solid.
Name
5-chloro-2-amino-methylanthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
acetone hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](N)([NH:11][CH3:12])[CH:6]([CH:10]=1)[C:7]([O-:9])=[O:8].C(NC1C=CC(C(O)=O)=C(N[CH2:28][C:29]2[O:30][CH:31]=[CH:32][CH:33]=2)C=1)(=O)C.CC1OC(C=O)=CC=1>ClCCCl.C1COCC1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:11][CH2:12][C:31]2[O:30][C:29]([CH3:28])=[CH:33][CH:32]=2)=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
5-chloro-2-amino-methylanthranilate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC(C(C(=O)[O-])C1)(NC)N
Step Two
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C(=O)O)C=C1)NCC=1OC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(O1)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCCl
Step Three
Name
acetone hexanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After workup, the product was isolated by FC
CUSTOM
Type
CUSTOM
Details
to afford a light yellow solid
CUSTOM
Type
CUSTOM
Details
at 60° C.
CUSTOM
Type
CUSTOM
Details
for 12 hrs
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the product collected as an off-white solid

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC(=C(C(=O)O)C1)NCC=1OC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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